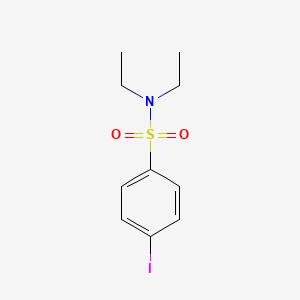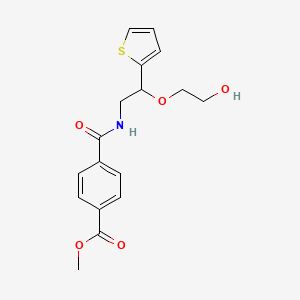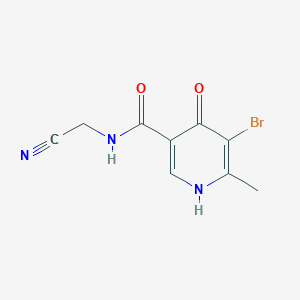
5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including pharmaceuticals, agrochemicals, and materials science. This compound is also known as BAY 41-8543 and has a molecular formula of C10H9BrN4O2.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide involves the inhibition of the enzyme guanylate cyclase, which is responsible for the production of cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in intracellular calcium levels, which in turn leads to the activation of various signaling pathways that ultimately result in the observed biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide have been extensively studied. This compound has been found to possess significant antimicrobial and antitumor activity, as well as anti-inflammatory and analgesic effects. Additionally, it has been shown to have a positive effect on cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide in lab experiments is its potent biological activity, which makes it an ideal candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are numerous future directions for the study of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide. One potential direction is the development of new drugs based on the structure of this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as materials science and agrochemicals.
Conclusion
In conclusion, 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide is a promising compound that has gained significant attention in the field of scientific research due to its potent biological activity and potential applications in various fields. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs.
Métodos De Síntesis
The synthesis of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide involves the reaction of 4-hydroxy-6-methylpyridine-3-carboxylic acid with thionyl chloride followed by the reaction with cyanomethyl bromide. The resulting compound is then treated with hydroxylamine hydrochloride to obtain the final product.
Aplicaciones Científicas De Investigación
The potential applications of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide in scientific research are numerous. This compound has been found to possess significant antimicrobial and antitumor activity, making it a potential candidate for the development of new drugs in the field of oncology and infectious diseases.
Propiedades
IUPAC Name |
5-bromo-N-(cyanomethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-5-7(10)8(14)6(4-13-5)9(15)12-3-2-11/h4H,3H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSYQXBOOXOVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)C(=O)NCC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2994615.png)
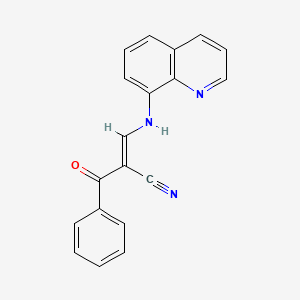
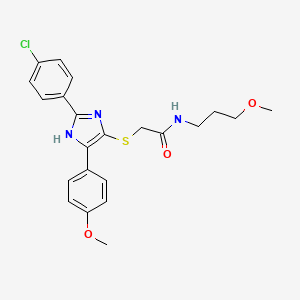
![6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2994620.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2994625.png)
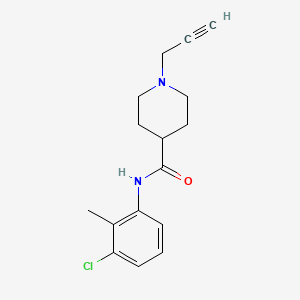
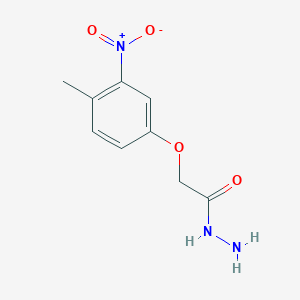
![(3Z)-1-(4-fluorobenzyl)-3-{[(2-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2994629.png)
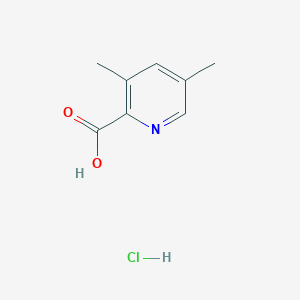
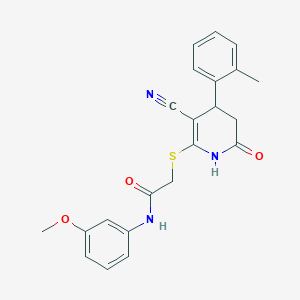
![N-(1-cyano-1-cyclopropylethyl)-2-({2-[(dimethylcarbamoyl)methyl]phenyl}amino)acetamide](/img/structure/B2994632.png)
